![molecular formula C10H13Si B1589418 (4-Ethenylphenyl)(dimethyl)silane CAS No. 4556-72-3](/img/structure/B1589418.png)
(4-Ethenylphenyl)(dimethyl)silane
Overview
Description
“(4-Ethenylphenyl)(dimethyl)silane” is a chemical compound with the molecular formula C10H13Si. It’s used for research and development purposes .
Synthesis Analysis
The synthesis of similar compounds involves the use of magnesium in tetrahydrofuran . For example, (4-Vinylphenyl)magnesium chloride is synthesized by the gradual dropwise addition of p-chlorostyrene to a mixture of magnesium turnings and tetrahydrofuran .Molecular Structure Analysis
The molecular structure of “(4-Ethenylphenyl)(dimethyl)silane” consists of 10 carbon atoms, 13 hydrogen atoms, and 1 silicon atom . The average mass is 160.288 Da and the monoisotopic mass is 160.070831 Da .Scientific Research Applications
Anionic Living Polymerization
This compound can be anionically polymerized to yield poly[(4-vinylphenyl)dimethylvinylsilane] (PVS). The styryl group of the compound is polymerized and the silylvinyl group remains unreacted during the anionic polymerization . This process is used to create polymers with a narrow molecular weight distribution .
Preparation of Graft Copolymers
Polymers that contain a vinyl group as a side chain, like this compound, are interesting stable intermediates of final polymers. They can be used as backbone chains of graft copolymers .
Preparation of Cross-linked Polymers
The polymers themselves form intermolecular cross-linkages, and thus can be used as negative working resists . This makes them useful in the preparation of cross-linked polymers .
The compound can be used for introducing other functions into polymers .
Synthesis of Copolymer Phosphors
A novel copolymer phosphor with high thermal resistance and good ultraviolet aging resistance was synthesized by radical polymerization from the Eu-complex and siloxane . This copolymer phosphor can be used as an efficient red phosphor in WLEDs .
Surface Coating Processes
Silane compounds, like this one, have been widely deployed for both inorganic and organic applications in surface coating processes . They have the capability to unilateral function or get doped for optimal ability .
Mechanism of Action
Target of Action
Dimethyl(4-vinylphenyl)silane, also known as (4-Ethenylphenyl)(dimethyl)silane, is primarily used in the field of polymer chemistry . Its primary targets are the monomers or polymers with which it interacts during the polymerization process .
Mode of Action
Dimethyl(4-vinylphenyl)silane interacts with its targets through a process known as anionic living polymerization . During this process, the styryl group of Dimethyl(4-vinylphenyl)silane is polymerized, while the silylvinyl group remains unreacted . This interaction results in the formation of poly[(4-vinylphenyl)dimethylvinylsilane] (PVS) .
Biochemical Pathways
The polymerization of Dimethyl(4-vinylphenyl)silane affects the biochemical pathways involved in the synthesis of polymers . The resulting PVS can be used as a backbone chain of graft copolymers, as prepolymers of cross-linked polymers, and for introducing other functions .
Action Environment
The action of Dimethyl(4-vinylphenyl)silane is influenced by various environmental factors. For instance, the choice of initiators, solvents, and polymerization time can significantly impact the anionic polymerization process . Furthermore, exposure to deep ultraviolet light can lead to the formation of a gel in the exposed area of PVS .
properties
InChI |
InChI=1S/C10H13Si/c1-4-9-5-7-10(8-6-9)11(2)3/h4-8H,1H2,2-3H3 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCKABARGIGHES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)C1=CC=C(C=C1)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20785327 | |
Record name | (4-Ethenylphenyl)(dimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20785327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl(4-vinylphenyl)silane | |
CAS RN |
4556-72-3 | |
Record name | (4-Ethenylphenyl)(dimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20785327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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